molecular formula C21H20ClN5O2S B11229089 N-(5-chloro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(5-chloro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11229089
M. Wt: 441.9 g/mol
InChI Key: KAQPDBWCZPMHQJ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE is a complex organic compound that features a benzodiazole moiety, an oxadiazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be used to form the benzodiazole ring.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling Reactions: The final step often involves coupling the benzodiazole and oxadiazole intermediates with the chlorinated phenyl group under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzodiazole or oxadiazole rings.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE: can be compared with other compounds containing benzodiazole or oxadiazole rings, such as:

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-3-(3-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-[3-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H20ClN5O2S/c1-12-3-6-15-17(9-12)25-21(24-15)30-11-18-26-20(29-27-18)8-7-19(28)23-16-10-14(22)5-4-13(16)2/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

KAQPDBWCZPMHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NOC(=N3)CCC(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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